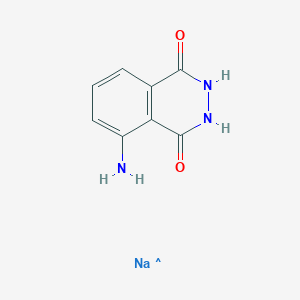

Sodium luminolate

説明

Significance of Chemiluminescence in Modern Analytical Chemistry

Chemiluminescence is the emission of light resulting from a chemical reaction. vedantu.comwikipedia.org This phenomenon, often referred to as "cold light" because it produces very little heat, is a cornerstone of modern analytical chemistry. vedantu.com The importance of chemiluminescence lies in its exceptional sensitivity and specificity, allowing for the detection of analytes at extremely low concentrations, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. numberanalytics.com This high sensitivity, combined with simple instrumentation and wide linear dynamic ranges, makes chemiluminescent methods powerful tools for quantitative analysis. researchgate.net

The basic principle of chemiluminescence involves a chemical reaction that produces a molecule in an electronically excited state. vedantu.com As this molecule returns to its ground state, it releases energy in the form of a photon of light. The intensity of the emitted light is directly proportional to the rate of the chemical reaction, which can be influenced by the concentration of reactants, the presence of catalysts, and other factors. numberanalytics.com This relationship allows for the precise quantification of various substances.

In analytical chemistry, chemiluminescence is employed in a wide array of applications, including:

Environmental Analysis: Detecting trace amounts of pollutants such as nitrogen oxides and sulfur compounds in the air. wikipedia.org

Biomedical Research and Diagnostics: Measuring biomarkers in biological samples for disease diagnosis and monitoring. numberanalytics.com

Immunoassays: Luminol (B1675438) and its derivatives are used in various immunoassays due to their high sensitivity and specificity. nih.gov

The versatility of chemiluminescence is further enhanced by its integration with other analytical techniques like chromatography and flow-injection analysis, providing comprehensive sample analysis. numberanalytics.comresearchgate.net

Historical Development and Fundamental Principles of 3-Aminophthalhydrazide Chemiluminescence

The story of 3-Aminophthalhydrazide, or luminol, began with its synthesis in 1902. wikipedia.orgnumberanalytics.com However, its remarkable chemiluminescent properties were not discovered until 1928 by German chemist H. O. Albrecht. encyclopedia.comwikipedia.org Albrecht observed that luminol produces a blue-green glow when it reacts with an oxidizing agent in an alkaline solution, particularly in the presence of a catalyst like iron or copper. encyclopedia.com

Subsequent research further illuminated the potential of luminol. In 1936, Karl Gleu and Karl Pfannstiel confirmed that hematin, a component of blood, enhances luminol's luminescence. wikipedia.org This finding paved the way for its most famous application. In 1937, German forensic scientist Walter Specht conducted extensive studies on using luminol to detect blood at crime scenes. encyclopedia.comwikipedia.org Specht demonstrated that luminol could reveal bloodstains that were not visible to the naked eye, even after attempts to clean them. numberanalytics.combritannica.com

The fundamental principle of luminol chemiluminescence involves a complex multi-step reaction. In an alkaline solution, luminol is deprotonated. In the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (such as the iron in hemoglobin), luminol is oxidized. patsnap.compatsnap.com This oxidation process leads to the formation of an excited-state intermediate, 3-aminophthalate (B1234034). patsnap.comdiva-portal.org As this excited molecule relaxes to its ground state, it releases energy as a photon of light, creating the characteristic blue glow. wikipedia.orgdiva-portal.org The reaction is highly sensitive, capable of detecting even trace amounts of blood. numberanalytics.com

Overview of Current Academic Research Trajectories for 3-Aminophthalhydrazide Monosodium Salt

Academic research continues to explore and expand the applications of 3-Aminophthalhydrazide monosodium salt, leveraging its unique chemiluminescent properties. Current research trajectories are focused on several key areas:

Advanced Biosensors: A significant area of research involves the development of highly sensitive and selective biosensors. researchgate.net These biosensors often utilize luminol-based electrochemiluminescence (ECL) to detect a wide range of biological molecules, including DNA, proteins, and various metabolites. researchgate.netnih.gov For instance, researchers are designing label-free DNA sensors and systems for monitoring reactive oxygen species (ROS) in cells. researchgate.netmdpi.com

Metal-Enhanced Chemiluminescence (MEC): To further improve detection limits, researchers are investigating the phenomenon of metal-enhanced chemiluminescence. By bringing the chemiluminescent reaction in close proximity to metallic nanoparticles, the intensity of the emitted light can be significantly increased, leading to more sensitive bioassays. nih.gov

Immunoassays and Clinical Diagnostics: Luminol and its derivatives remain crucial reagents in various immunoassays and clinical diagnostic methods. nih.govresearchgate.net Research is ongoing to develop new and improved assay formats with enhanced sensitivity and specificity for the early detection and monitoring of diseases. researchgate.net

Forensic Science: While luminol's use in forensic science is well-established, research continues to refine its application and address its limitations. patsnap.com This includes studies to minimize false positives caused by substances like bleach and certain metals and to ensure that its application does not interfere with subsequent DNA analysis. wikipedia.orgbritannica.com

Structure

2D Structure

特性

IUPAC Name |

sodium;8-amino-2H-phthalazin-3-ide-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJVDCVIJCBUTH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20666-12-0 | |

| Record name | Sodium luminolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020666120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LUMINOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFG2PZR7UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Mechanistic Elucidation of 3 Aminophthalhydrazide Monosodium Salt Chemiluminescence and Electrochemiluminescence

The Chemiluminescent Reaction Cascade of 3-Aminophthalhydrazide

The chemiluminescence of 3-Aminophthalhydrazide is a multi-step process that transforms chemical energy into light. This transformation is initiated in an alkaline environment and requires the presence of an oxidizing agent and a catalyst.

The journey towards light emission commences in a basic solution. The 3-Aminophthalhydrazide molecule possesses two acidic protons on its hydrazide group. In an alkaline medium, typically a solution of sodium hydroxide (B78521), the molecule undergoes deprotonation. patsnap.com This process involves the removal of these protons by hydroxide ions, leading to the formation of a dianion. patsnap.comaatbio.com This dianion is the active form of the molecule that participates in the subsequent oxidation steps. aatbio.com

The newly formed dianion is then subjected to oxidation. patsnap.com This is commonly achieved using an oxidizing agent like hydrogen peroxide. patsnap.comaatbio.com The reaction is often catalyzed by metal ions, such as iron or copper, or enzymes like horseradish peroxidase. patsnap.comcaymanchem.com These catalysts facilitate the decomposition of the oxidizing agent, leading to the production of reactive oxygen species (ROS). nih.gov Common ROS involved in this process include the superoxide (B77818) radical (O₂⁻) and the hydroxyl radical (OH⁻). nih.gov The presence of oxygen is essential for the reaction to proceed. researchgate.net

Table 1: Common Oxidizing Agents and Catalysts

| Role | Examples | Function |

|---|---|---|

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Provides the oxygen atoms for the reaction. |

The interaction between the 3-Aminophthalhydrazide dianion and the reactive oxygen species results in the formation of a highly unstable intermediate. aatbio.com This key intermediate is a cyclic peroxide, often referred to as an endoperoxide or a cyclic α-hydroxy hydroperoxide. patsnap.com This transient species is the direct precursor to the light-emitting molecule.

The unstable cyclic peroxide intermediate rapidly decomposes. aatbio.com This decomposition involves the loss of a molecule of nitrogen gas (N₂), a process that releases a significant amount of energy. aatbio.com This energy is not dissipated as heat but is instead used to excite an electron in the resulting molecule to a higher energy level, forming an electronically excited state. aatbio.com This process is known as chemiexcitation. In some cases, the energy from the excited molecule can be transferred to another molecule, an acceptor, which then becomes excited in a process called chemiluminescence resonance energy transfer (CRET). nih.gov

The electronically excited molecule formed after the decomposition of the peroxide intermediate is the 3-aminophthalate (B1234034) dianion. patsnap.com This excited species is unstable and rapidly relaxes to its lower energy ground state. patsnap.comaatbio.com The excess energy is released in the form of a photon of light. aatbio.com This emission of light is what is observed as the characteristic blue glow of the 3-Aminophthalhydrazide chemiluminescent reaction. aatbio.com The peak of this light emission typically occurs around 425 nm. researchgate.netresearchgate.net

Electrochemical Mechanisms Governing 3-Aminophthalhydrazide Monosodium Salt Electrochemiluminescence

Electrochemiluminescence (ECL) is a process where light is produced by species generated at the surface of an electrode through electron transfer reactions. nih.gov In the context of 3-Aminophthalhydrazide, ECL is initiated by applying an electrical potential.

The fundamental mechanism involves the electrochemical generation of the reactive species that lead to light emission. This can occur through a homogeneous pathway, where both the 3-Aminophthalhydrazide and a coreactant are oxidized at the electrode surface, or a heterogeneous pathway, where only the coreactant is oxidized. nih.gov For instance, in the presence of hydrogen peroxide, the ECL of luminol (B1675438) can be generated to detect specific molecules. nih.gov The electrochemically generated radicals and ions then react in a similar cascade to the chemiluminescent reaction, ultimately forming the excited 3-aminophthalate dianion which then emits a photon upon relaxation to its ground state. The high sensitivity, wide dynamic range, and low background signal of ECL make it a powerful analytical technique. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Aminophthalhydrazide monosodium salt |

| 3-Aminophthalhydrazide (Luminol) |

| Sodium hydroxide |

| Hydrogen peroxide |

| Iron |

| Copper |

| Horseradish peroxidase |

| Superoxide |

| Hydroxyl radical |

| 3-aminophthalate dianion |

Electrochemical Oxidation Pathways and Electron Transfer Kinetics

The electrochemical oxidation of the luminol monoanion (LH⁻) is the initial and rate-determining step in the ECL process. libretexts.org This process can proceed through different pathways, leading to the formation of various reactive intermediates. In alkaline solutions, luminol is first oxidized at the electrode surface. nih.gov This oxidation can be a one-electron, one-proton process, forming a luminol radical (L•⁻), which is then rapidly oxidized to diazaquinone (L). nih.gov Alternatively, a two-electron oxidation can directly produce the diazaquinone. libretexts.org

The kinetics of these electron transfer reactions are influenced by several factors, including the electrode material and the solution's pH. capes.gov.brnih.gov The rate of light emission is often determined by the primary oxidation step. libretexts.org Studies have shown that at a gold electrode, the ECL process can be complex, with multiple ECL peaks observed at different potentials, suggesting various parallel reaction pathways. researchgate.net For instance, one peak might be associated with the electro-oxidation of the luminol anion to form luminol radicals, while another could be due to the reaction of these radicals with species generated on the electrode surface, such as gold oxide. researchgate.net The electron transfer kinetics can be studied using techniques like cyclic voltammetry (CV), where the peak potentials and currents provide insights into the electrochemical behavior of luminol. researchgate.netacs.org

Role of Electrode Materials in Initiating and Enhancing Electrochemiluminescence

The choice of electrode material plays a pivotal role in the ECL of 3-aminophthalhydrazide monosodium salt, influencing both the initiation and enhancement of the light-emitting reaction. nih.govacs.org Different materials exhibit varying catalytic activities and surface properties that affect the electrochemical oxidation of luminol and the subsequent chemical reactions. capes.gov.br

Classic electrode materials such as gold (Au), platinum (Pt), and glassy carbon (GC) have been widely used. acs.org Gold electrodes, for example, can exhibit complex potential-dependent ECL behavior with multiple emission peaks, indicating that the electrode surface actively participates in the reaction pathways. researchgate.net The formation of gold oxide on the surface at certain potentials can react with luminol radical anions, leading to light emission. researchgate.net

In recent years, nanomaterials have emerged as powerful tools for enhancing ECL signals. libretexts.org For instance, modifying a gold electrode with a composite of multi-walled carbon nanotubes and Nafion has been shown to produce significantly more intense ECL, attributed to improved electrode efficiency rather than a change in the fundamental chemistry. libretexts.org Iron and iron-containing materials like stainless steel have been found to generate strong cathodic ECL emission, a phenomenon not observed with traditional electrodes like Au, Pt, and C. acs.org This highlights the specific catalytic role of certain metals in the ECL process. The use of high-entropy oxides has also been shown to dramatically boost the ECL signal in luminol-dissolved oxygen systems by efficiently converting dissolved oxygen into reactive oxygen species (ROS). nih.govacs.org

The following table summarizes the effect of different electrode materials on luminol ECL:

| Electrode Material | Key Findings on Luminol ECL |

| Gold (Au) | Exhibits multiple, potential-dependent ECL peaks. The formation of gold oxide on the surface can react with luminol radicals to produce light. researchgate.net |

| Iron (Fe) and Stainless Steel | Generate strong cathodic ECL emission in the presence of hydrogen peroxide, a phenomenon not seen with Au, Pt, or C electrodes. acs.org |

| Paraffin-Impregnated Graphite (B72142) (PIGE) | Shows multiple ECL peaks at different potentials, influenced by the presence of oxygen and pH. Oxygen-containing functional groups on the graphite surface may enhance ECL. acs.orgnih.gov |

| Copper (Cu) | Displays multiple ECL peaks, with dissolved oxygen and surface copper oxides playing a crucial role in the process. nih.gov |

| Glassy Carbon (GC) | The ECL intensity is inversely related to the electrode's activity; lower intensity is observed when luminol is oxidized at a mass-transport limited rate. capes.gov.br |

| Boron-Doped Diamond (BDD) | Allows for the in-situ generation of hydrogen peroxide from carbonate electrolyte, triggering luminol ECL without external H₂O₂ addition. nih.gov |

| Nanomaterial-Modified Electrodes | Composites like multi-walled carbon nanotubes/Nafion on Au electrodes significantly enhance ECL intensity due to improved electrode efficiency. libretexts.org High-entropy oxides boost the signal by accelerating the conversion of dissolved oxygen to ROS. nih.govacs.org |

Coreactant Pathways in Electrochemiluminescence Systems (e.g., Hydrogen Peroxide, Dissolved Oxygen)

Coreactants are essential species in many luminol ECL systems, as they generate highly reactive intermediates that react with the oxidized luminol to produce the excited-state 3-aminophthalate, the light-emitting species. acs.orgnih.gov The most common coreactants for luminol are hydrogen peroxide (H₂O₂) and dissolved oxygen (O₂). libretexts.orgmdpi.com

Hydrogen Peroxide (H₂O₂):

Hydrogen peroxide is a widely used and analytically important oxidant for luminol. libretexts.org In the presence of a catalyst, which can be an electrode surface, a metal ion, or an enzyme, H₂O₂ readily reacts with luminol. libretexts.org The mechanism involves the decomposition of H₂O₂ into reactive oxygen species (ROS), such as hydroxyl radicals (HO•) or superoxide radical anions (O₂•⁻), which then oxidize luminol. libretexts.orgnih.gov The concentration of H₂O₂ directly influences the intensity and duration of the chemiluminescence; higher concentrations lead to stronger and longer-lasting light emission. hbdsbio.com The reaction between luminol and H₂O₂ can be triggered electrochemically, where luminol is first oxidized at the electrode before reacting with H₂O₂. libretexts.org

Dissolved Oxygen (O₂):

Dissolved oxygen can also act as a coreactant in luminol ECL. nih.govmdpi.com In these systems, oxygen is typically reduced at the electrode surface to produce ROS, such as superoxide radical anions (O₂•⁻). nih.govmdpi.com These electrogenerated ROS then react with oxidized luminol to generate light. mdpi.com The efficiency of converting dissolved oxygen into ROS is a critical factor determining the ECL intensity. mdpi.com Some electrode materials, like high-entropy oxides, can significantly enhance this conversion, thereby boosting the ECL signal. nih.govacs.org Studies have shown that in the luminol-dissolved O₂ system, superoxide radicals can promote all ECL peaks, while hydroxyl radicals facilitate specific peaks. acs.org

The general mechanism for coreactant pathways can be summarized as follows:

Electrochemical generation of reactive species: The coreactant (e.g., H₂O₂ or O₂) is electrochemically reduced or oxidized at the electrode surface to produce highly reactive intermediates (ROS).

Electrochemical oxidation of luminol: Luminol is oxidized at the electrode to form a luminol radical or diazaquinone.

Chemical reaction and light emission: The oxidized luminol reacts with the electrogenerated ROS to form the excited-state 3-aminophthalate, which then relaxes to the ground state, emitting a photon of light. nih.gov

Influential Parameters on Electrochemiluminescence Signal Generation and Stability

The generation and stability of the ECL signal from 3-aminophthalhydrazide monosodium salt are highly dependent on several experimental parameters. Optimizing these parameters is crucial for achieving sensitive and reproducible analytical measurements.

pH of the Solution: The pH of the reaction medium is a critical factor. nih.gov Luminol ECL is typically much more efficient in alkaline conditions. researchgate.netnih.gov In alkaline solutions, luminol exists as the monoanion (LH⁻), which is more readily oxidized. nih.gov The stability of key intermediates, such as the superoxide anion radical and the luminol hydroperoxide anion, is also favored at higher pH, leading to an increased quantum yield of chemiluminescence. researchgate.net The optimal pH can vary depending on the specific system, including the electrode material and the coreactant used. For instance, in the presence of the enzyme peroxidase, luminol CL is maximal at a pH between 8 and 9, whereas without the enzyme, the maximum is observed at a pH of 10-11. pku.edu.cn

Applied Potential and Scan Rate: The potential applied to the working electrode and the rate at which it is scanned significantly influence the ECL signal. researchgate.netacs.org The applied potential drives the electrochemical oxidation of luminol and the generation of reactive species from the coreactant. nih.gov Different ECL peaks can be observed at different potentials, corresponding to various electrochemical reactions occurring at the electrode surface. researchgate.netacs.org The scan rate can affect the ECL intensity by influencing the rates of mass transport and electron transfer. researchgate.netacs.org For example, at a gold electrode, one particular ECL reaction route may become predominant at higher potential scan rates. researchgate.net

Concentration of Luminol and Coreactant: The concentrations of luminol and the coreactant (e.g., hydrogen peroxide) directly impact the ECL intensity. mdpi.comhbdsbio.com Generally, a higher concentration of luminol and coreactant leads to a stronger ECL signal, up to a certain point where other factors become limiting. hbdsbio.comresearchgate.net The ratio of their concentrations can also be important in determining the dominant reaction pathway and the thickness of the ECL layer. nih.gov

The following table summarizes the influence of key parameters on luminol ECL:

| Parameter | Influence on Luminol ECL |

| pH | Significantly affects ECL intensity. Alkaline conditions (typically pH 9-11) are generally optimal as they favor the formation of the luminol monoanion and stabilize key reaction intermediates. nih.govresearchgate.netnih.gov The optimal pH can be influenced by catalysts and electrode materials. pku.edu.cn |

| Applied Potential | Controls the electrochemical reactions. Different potentials can trigger distinct ECL pathways and the generation of various reactive oxygen species, leading to multiple ECL peaks. researchgate.netacs.org |

| Scan Rate | Affects the kinetics of the ECL process. Higher scan rates can enhance the ECL intensity by influencing mass transport and the rates of electrochemical reactions. researchgate.netacs.org |

| Luminol Concentration | Directly impacts the ECL signal intensity. Higher concentrations generally lead to a stronger signal, although quenching effects can occur at very high concentrations. libretexts.org |

| Coreactant Concentration | Crucial for ECL intensity. For instance, higher concentrations of hydrogen peroxide typically result in stronger and more sustained light emission. hbdsbio.com |

| Dissolved Oxygen | Can act as a coreactant. Its presence is essential for certain ECL pathways, particularly those involving its reduction to superoxide radicals. nih.govmdpi.com |

| Supporting Electrolyte | The type and concentration of the supporting electrolyte can influence the conductivity of the solution and may also have specific chemical effects. For example, halide ions like Cl⁻ can quench the ECL signal. acs.org |

Synthetic Strategies and Advanced Derivatization of 3 Aminophthalhydrazide

Chemical Synthesis Methodologies for 3-Aminophthalhydrazide Precursors

The most common and well-established route to synthesize 3-aminophthalhydrazide (luminol) begins with 3-nitrophthalic acid. This process is typically a two-step synthesis involving the formation of a cyclic hydrazide intermediate followed by the reduction of a nitro group.

The synthesis starts with the condensation reaction between 3-nitrophthalic acid and a hydrazine (B178648) salt. synthetikaeu.com In this step, the carboxylic acid groups of the phthalic acid react with the amine groups of hydrazine to form a cyclic diamide (B1670390) known as 3-nitrophthalhydrazide (B1587705), releasing two molecules of water. ulisboa.ptjove.com

The reaction is typically performed in a high-boiling solvent, such as triethylene glycol. synthetikaeu.com This allows the reaction mixture to be heated to temperatures high enough (e.g., 215°C) to drive off the water and facilitate the ring-closing cyclization. synthetikaeu.com

The second crucial step is the reduction of the nitro group (-NO₂) on the 3-nitrophthalhydrazide intermediate to an amino group (-NH₂). This transformation yields the final product, 3-aminophthalhydrazide. ulisboa.pt A common and effective reducing agent for this step is sodium dithionite (B78146) (also known as sodium hydrosulfite). ulisboa.ptulisboa.pt The reduction is carried out in a basic aqueous solution, often using sodium hydroxide (B78521), which also helps to dissolve the 3-nitrophthalhydrazide precursor by forming its enolate anion. synthetikaeu.comjove.com An alternative reducing agent that has been used is ammonium (B1175870) sulfide. lookchem.com Following the reduction, the pH is lowered by adding an acid, such as glacial acetic acid, which causes the 3-aminophthalhydrazide product to precipitate out of the solution as a solid. jove.comulisboa.pt

Reaction Scheme:

Optimizing the synthesis of 3-aminophthalhydrazide is critical for maximizing yield and purity. Key parameters that are controlled include temperature, reaction time, and the molar ratios of the reactants.

The stoichiometry of the initial cyclization reaction is a 1:1 molar ratio between 3-nitrophthalic acid and hydrazine. nih.gov Using the correct quantity and avoiding a large excess of hydrazine, which is a costly and hazardous reagent, is a key optimization. lookchem.com

Temperature control is vital. In the cyclization step, the use of triethylene glycol is a strategic choice to allow the temperature to rise significantly above the boiling point of water, ensuring the dehydration reaction goes to completion in a matter of minutes. synthetikaeu.com For the reduction step with sodium dithionite, the mixture is typically boiled for a set duration (e.g., 5 minutes) to ensure the complete conversion of the nitro group. jove.com In other protocols, heating is carefully controlled at lower temperatures (e.g., 60-70°C) for a specific time. upb.ro

The table below summarizes typical reagents and conditions for the synthesis.

| Parameter | Cyclization Step | Reduction Step |

| Starting Material | 3-Nitrophthalic Acid | 3-Nitrophthalhydrazide |

| Primary Reagent | Hydrazine (often as an aqueous solution) | Sodium Dithionite (Na₂S₂O₄) |

| Solvent | Triethylene Glycol | Water |

| Additional Reagents | None | Sodium Hydroxide (NaOH), Acetic Acid |

| Temperature | High heat, up to 215°C | Boiling or 60-70°C |

| Purpose | Dehydration and ring formation | Reduction of nitro group to amino group |

Preparation and Purification of 3-Aminophthalhydrazide Monosodium Salt

For many applications, particularly those in aqueous systems, the monosodium salt of 3-aminophthalhydrazide is preferred due to its enhanced water solubility. made-in-china.com The preparation takes advantage of the enolic character of the hydrazide moiety.

The salt is typically prepared by treating crude 3-aminophthalhydrazide with a carefully measured amount of aqueous sodium hydroxide solution. lookchem.com Dissolving the compound in the basic solution forms the sodium salt. This solution can be filtered to remove insoluble impurities. Upon cooling, the monosodium salt precipitates and can be collected by filtration. lookchem.com The precipitate can be washed with a non-polar solvent like ether or sparingly with absolute alcohol to remove residual water and other impurities before being dried. lookchem.com

Purification of the salt can be achieved by redissolving it in water and reprecipitating it by the addition of a weak acid like acetic acid to regenerate the neutral 3-aminophthalhydrazide, which is then filtered, washed, and dried. lookchem.com The purity of the final salt can be confirmed by analytical methods such as titration or elemental analysis. lookchem.comthermofisher.com

| Property | Description |

| Chemical Name | 3-Aminophthalhydrazide monosodium salt |

| CAS Number | 20666-12-0 |

| Appearance | White to cream or pale grey powder |

| Purity (Typical) | ≥ 98% |

| Solubility | Soluble in water (e.g., 50 mg/mL) |

| Key Advantage | Increased water solubility compared to luminol (B1675438), suitable for aqueous assays |

Rational Design and Synthesis of 3-Aminophthalhydrazide Derivatives

Modifying the core structure of 3-aminophthalhydrazide is a key strategy for altering its luminescent properties, such as emission wavelength and quantum yield. These modifications typically target the amino group or the enolizable hydrazide portion of the molecule.

Substitution at the 3-amino group (the aniline (B41778) nitrogen) has been explored extensively. This includes N-alkylation and N-acylation. N-acylation can be achieved by reacting 3-aminophthalhydrazide with acyl chlorides or anhydrides. ulisboa.ptnih.gov

However, a general observation is that substitution at this amine site often leads to a significant decrease in the chemiluminescence quantum yield. ulisboa.pt For instance, N-acyl derivatives have been reported to exhibit only 5-10% of the chemiluminescence intensity of the parent luminol. ulisboa.pt While the intensity is diminished, these modifications can sometimes induce a slight red shift in the maximum emission wavelength. ulisboa.pt The decrease in light output is thought to be related to conformational changes or interference with hydrogen bonding that negatively affects the efficiency of the light-emitting reaction pathway. ulisboa.pt

| Derivative Type | Modification Example | Effect on Chemiluminescence |

| N-Acyl | N-Trifluoroacetyl, N-Benzoyl | Quantum yield significantly decreased (5-10% of luminol) ulisboa.pt |

| N-Alkyl | Alkylation of the amine | Quantum yield generally decreased ulisboa.pt |

| Azo-Based | Symmetrical azo-derivative | Green chemiluminescence (λmax ≈ 490 nm) orientjchem.org |

The hydrazide portion of the 3-aminophthalhydrazide molecule can exist in an enol tautomeric form, providing another site for chemical modification. The effects of O-alkylation (etherification) and O-acylation (esterification) at this position are distinct and provide a means to control the luminescent output.

Research has shown that O-esterification can be a promising strategy for creating derivatives with enhanced chemiluminescent properties. researchgate.net For example, an O-acetylated derivative was found to be a more effective reagent for detecting species like hemin (B1673052) and horseradish peroxidase compared to luminol itself. researchgate.net

In stark contrast, O-etherification (forming an O-alkyl derivative) has been shown to greatly suppress the chemiluminescent signal. researchgate.net This opposing effect highlights the critical role of the enol site in the chemiluminescence mechanism and demonstrates that targeted modifications at this position can be used to either amplify or quench the light emission.

Structure-Activity Relationships in Derivatized 3-Aminophthalhydrazide Compounds

The chemiluminescent properties of 3-aminophthalhydrazide, commonly known as luminol, can be significantly altered through chemical modification. The relationship between the molecular structure of luminol derivatives and their resulting chemiluminescent activity is a critical area of study for developing next-generation probes with enhanced performance for analytical and bio-analytical applications. ulisboa.ptnih.gov

The core principle of the structure-activity relationship (SAR) in luminol derivatives lies in how substitutions on the aromatic ring or the heterocyclic ring affect the stability of the molecule and the energy of its excited state. libretexts.org The light-emitting species in the luminol chemiluminescence reaction is the excited state of the 3-aminophthalate (B1234034) anion. researchgate.netfscj.edu Therefore, structural modifications that influence the formation and stability of this anion directly impact the quantum yield and wavelength of the emitted light.

Research has shown that modifications are generally most effective when restricted to the benzenoid ring of the luminol molecule, while changes to the heterocyclic hydrazide ring often diminish or completely abolish chemiluminescence. libretexts.org The introduction of electron-donating groups onto the benzene (B151609) ring generally enhances chemiluminescence intensity. For instance, studies have demonstrated that substituting the aromatic ring with methoxy (B1213986) groups can increase the chemiluminescence efficiency. acs.org Specifically, the synthesis of luminol analogs with two and three methoxy groups resulted in compounds that exceeded luminol's efficiency by 13% and 30%, respectively, in dry dimethyl sulfoxide. acs.org This positive correlation is often attributed to the electron-releasing nature of these substituents.

Conversely, the presence of electron-withdrawing groups, such as nitro or chloro groups, tends to make the resulting derivatives non-fluorescent or significantly less chemiluminescent. orientjchem.org The position of the substituent also plays a crucial role. For example, a hydrophilic m-carboxy luminol derivative was shown to have a 5-fold increase in relative quantum yield, leading to significantly higher sensitivity in bioassays compared to the parent luminol. nih.gov

The extension of the aromatic system can also lead to notable changes in the emission spectrum. Naphthalene analogues of luminol, for instance, exhibit a shift to green chemiluminescence, with maximum emission wavelengths ranging from 490 to 550 nm, compared to the blue light (around 425 nm) emitted by luminol. libretexts.orgorientjchem.org Acylation of the primary amino group has been found to dramatically decrease chemiluminescence. nih.gov This suggests that the free amino group is critical for the high quantum yield of the parent molecule.

Quantitative structure-activity relationship (QSAR) models are computational tools used to predict the activity of new compounds based on their structural features. fiveable.memdpi.com These models analyze molecular descriptors to establish a mathematical relationship between structure and properties like chemiluminescence, guiding the rational design of new derivatives with desired characteristics. nih.govresearchgate.net

Table 1: Structure-Activity Relationship of Selected 3-Aminophthalhydrazide Derivatives

| Derivative Class | Substituent(s) | Position of Substitution | Effect on Chemiluminescence | Reference(s) |

| Methoxy Analogs | Two or three methoxy groups | Aromatic Ring | Increased efficiency by 13-30% in DMSO | acs.org |

| Carboxy Derivative | m-carboxy | Aromatic Ring | 5-fold increase in relative quantum yield | nih.gov |

| Naphthalene Analogs | Extended aromatic system | Fused to Aromatic Ring | Shifted emission to green (490-550 nm) | orientjchem.org |

| Azo-linked Dimer | Azo bridge | Linking two luminol units | ~16 times higher emission intensity than luminol | orientjchem.org |

| Acyl Derivatives | Heptanoyl, Undecanoyl | Amino Group | Dramatic decrease in chemiluminescence | nih.gov |

| Electron-Withdrawing | Chloro, Nitro | Aromatic Ring | Renders compound non-fluorescent | orientjchem.org |

Computational and Spectroscopic Approaches for Mechanistic Insights into 3 Aminophthalhydrazide Reactions

Quantum Chemical Calculations for Understanding Chemiluminescence Pathways

Quantum chemical calculations have become an indispensable tool for elucidating the intricate mechanisms of luminol's chemiluminescence. By modeling the electronic structure and energetics of the reacting species, researchers can map out the entire reaction pathway, from reactants to the light-emitting product.

Density Functional Theory (DFT) and Multiconfigurational Self-Consistent Field (MCSCF) Studies

Density Functional Theory (DFT) and multiconfigurational self-consistent field (MCSCF) methods are powerful computational techniques used to investigate the complex mechanism of luminol (B1675438) chemiluminescence. diva-portal.org DFT is widely used for its balance of computational cost and accuracy in predicting the electronic structure and properties of molecules. mdpi.comresearchgate.net It has been instrumental in studying the initial steps of the luminol reaction, including the formation of the luminol dianion in alkaline conditions. diva-portal.org

MCSCF methods, such as the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2), are employed to accurately describe the electronic states involved in the light-emitting step, particularly the excited states. diva-portal.org These methods are crucial for understanding the chemiexcitation process, where a molecule is generated in an electronically excited state. diva-portal.org Combined DFT and CASPT2 studies have shown that the luminol dianion activates molecular oxygen, leading to the formation of a peroxide intermediate without the formation of a diazaquinone. diva-portal.org

Characterization of Potential Energy Surfaces, Transition States, and Intermediates

The exploration of potential energy surfaces (PES) is fundamental to understanding the kinetics and thermodynamics of a chemical reaction. researchgate.netlibretexts.orgaps.org Computational methods allow for the mapping of the PES, which describes the energy of the system as a function of the geometric coordinates of the atoms. libretexts.orgaps.org This mapping helps in identifying stable molecules (reactants, products, and intermediates) which correspond to minima on the PES, and transition states which are saddle points on the PES. libretexts.orgresearchgate.net

For the luminol reaction, computational studies have characterized key intermediates, such as the α-hydroxy hydroperoxide and the diazaquinone, providing molecular-level evidence for their roles in the electrochemiluminescence (ECL) process. nih.gov The calculations help in understanding the transformation of substrates into electronically excited products through the identification of transition states that connect these intermediates. mdpi.com The structure of these transition states provides insight into the reaction mechanism, for instance, whether a reaction proceeds in a single step or through multiple steps. researchgate.net The study of the PES has also been crucial in understanding the unimolecular decay of related organic peroxides, highlighting the role of conical intersections in directing the reaction dynamics. rsc.org

Advanced Spectroscopic Techniques for Reaction Analysis

Advanced spectroscopic techniques are essential for the real-time analysis of the fast and complex reactions involved in 3-aminophthalhydrazide chemiluminescence, providing experimental validation for theoretical models.

Time-Resolved Spectroscopic Studies of Excited States and Intermediates

Time-resolved spectroscopy is a powerful method for studying the dynamics of chemical reactions that occur on very short timescales. wikipedia.org By using pulsed lasers, it is possible to monitor the formation and decay of transient species, such as excited states and reaction intermediates, with resolutions down to femtoseconds. wikipedia.org

In the context of luminol chemiluminescence, time-resolved techniques can provide direct evidence for the proposed reaction intermediates and characterize the properties of the light-emitting excited state. amanote.com For example, time-resolved absorption spectroscopy can be used to detect the transient absorption of short-lived species, helping to elucidate the photophysical mechanisms underlying the reaction. researchgate.net Similarly, time-resolved fluorescence spectroscopy can monitor the decay of the excited 3-aminophthalate (B1234034), the emitter in the luminol reaction, providing information about its lifetime and the influence of the environment on the emission process. wikipedia.orgsemi.ac.cn The combination of different time-resolved spectroscopic methods, such as time-resolved infrared (TRIR) spectroscopy, can offer structural information about the excited states and intermediates, further clarifying the reaction pathway. wikipedia.org

The following table summarizes key findings from time-resolved spectroscopic studies on related systems, which provide insights applicable to understanding 3-aminophthalhydrazide reactions.

| Technique | System Studied | Key Findings |

| Time-Resolved Absorption Spectroscopy | Iron(II) coordination complexes | Characterized charge-transfer nature of the excited state with nanosecond lifetimes. researchgate.net |

| Time-Resolved X-Ray Emission Spectroscopy | Iron(II)-Namido complexes | Re-interpreted the long-lived excited state as a metal-centered quintet state. osti.gov |

| Time-Resolved Infrared Spectroscopy | Various molecular systems | Provides structural information on excited-state kinetics of both emissive and non-emissive ("dark") states. wikipedia.org |

| Time-Resolved Fluorescence Spectroscopy | Single DiIC12(3) molecules | Revealed distributions of fluorescence lifetimes and peak wavelengths, indicating environmental effects. semi.ac.cn |

Electrochemical Impedance Spectroscopy (EIS) for Kinetic Analysis of Electrochemiluminescence

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the kinetics of electrochemical processes at electrode-solution interfaces. nih.gov In the context of electrochemiluminescence (ECL), EIS provides valuable information about the charge transfer and reaction kinetics of the luminol system. elsevierpure.com

By applying a small amplitude sinusoidal voltage or current perturbation to the electrode and measuring the response over a range of frequencies, an impedance spectrum is obtained. This spectrum can be modeled using an equivalent electrical circuit to extract kinetic parameters. nih.gov For the luminol ECL reaction, EIS has been used to study the generation of the superoxide (B77818) ion (O₂⁻) from the electrooxidation of hydrogen peroxide and the subsequent reaction with oxidized luminol that leads to light emission. elsevierpure.com By analyzing the ECL impedance, which is the frequency-domain ratio of the luminescence amplitude to the current, the rate constant for the luminescence reaction can be determined. elsevierpure.com This technique offers a powerful way to probe the kinetics of the individual steps in the complex ECL mechanism.

The table below presents typical parameters measured and derived from EIS studies of electrochemical systems.

| Parameter | Description | Relevance to Luminol ECL |

| Charge Transfer Resistance (Rct) | Resistance to the transfer of electrons at the electrode-electrolyte interface. | Provides information on the kinetics of luminol oxidation and peroxide reduction. |

| Double Layer Capacitance (Cdl) | Capacitance of the electrical double layer formed at the electrode surface. | Reflects changes in the electrode surface due to adsorption of reactants or intermediates. |

| Warburg Impedance (Zw) | Impedance related to the diffusion of reactants to the electrode surface. | Indicates if the reaction rate is limited by the transport of luminol or peroxide. |

| ECL Impedance (L) | Ratio of the luminescence amplitude to the current in the frequency domain. | Allows for the determination of the rate constant of the light-emitting reaction. elsevierpure.com |

Hyphenated Techniques (e.g., ECL-Mass Spectrometry) for Real-Time Molecular Characterization

The elucidation of complex reaction mechanisms, such as those involving the transient intermediates of 3-aminophthalhydrazide monosodium salt chemiluminescence, has been significantly advanced by the advent of hyphenated analytical techniques. Among these, the coupling of electrochemiluminescence (ECL) with mass spectrometry (ECL-MS) stands out as a powerful tool for the real-time identification and characterization of molecular species generated during the reaction cascade. nih.govresearchgate.net This approach provides direct molecular evidence that was previously unattainable through conventional electrochemical or spectroscopic methods alone. nih.gov

Real-Time Monitoring with ECL-Mass Spectrometry

Researchers have developed sophisticated platforms, such as the real-time triplex system (RT-Triplex), which synchronizes electrical, luminescent, and mass spectrometric measurements during an ECL event. nih.gov This setup allows for the continuous sampling of newly formed species directly from the electrode surface into the mass spectrometer, enabling the characterization of short-lived intermediates that are crucial to the ECL mechanism. nih.govresearchgate.net

In studies of 3-aminophthalhydrazide monosodium salt, ECL-MS has been instrumental in validating proposed reaction pathways. nih.gov By applying a potential to an electrode in a solution containing the compound, researchers can simultaneously monitor the ECL emission and the mass-to-charge ratio (m/z) of ions being produced. nih.gov This has provided direct evidence for the formation of key intermediates, such as the diazaquinone and α-hydroxy hydroperoxide, by observing their corresponding molecular ions in the mass spectrum. nih.gov

The correlation between the applied voltage, the intensity of the ECL signal, and the ion signals of specific intermediates has been a key finding. nih.gov For instance, it has been demonstrated that the formation of the α-hydroxy hydroperoxide intermediate is highly correlated with the emission of light in alkaline solutions, confirming its role as a direct precursor to the light-emitting species, 3-aminophthalate. nih.govacs.orgrsc.org

Influence of Reaction Conditions

ECL-MS studies have also shed light on the influence of reaction conditions, such as pH, on the mechanistic pathways. In alkaline environments (pH ≥ 7), the widely accepted ECL mechanism leading to light emission is favored. nih.govresearchgate.net However, in neutral or acidic solutions, ECL-MS data has shown a tendency for 3-aminophthalhydrazide to form dimers, which hinders the primary ECL pathway. nih.gov The variation in the ion signals of the key intermediates and the resulting ECL intensity at different pH values can be systematically monitored, providing a comprehensive picture of the reaction dynamics. nih.gov

The table below summarizes key intermediates of the 3-aminophthalhydrazide monosodium salt ECL reaction that have been identified using real-time ECL-Mass Spectrometry.

| Intermediate Species | m/z (Negative Ion Mode) | Significance in ECL Pathway | Reference |

| α-hydroxy hydroperoxide (L⁻OOH) | 192.0412 | Key intermediate, formation correlates with ECL emission in alkaline solutions. | nih.gov |

| Oxidized luminol radical | 190.0255 | Intermediate in the formation of L⁻OOH. | nih.gov |

This real-time molecular characterization provides a much deeper and more definitive understanding of the intricate steps involved in the electrochemiluminescence of 3-aminophthalhydrazide monosodium salt.

Academic and Research Applications of 3 Aminophthalhydrazide Monosodium Salt in Advanced Analytical Systems

Analytical Chemistry Methodologies Utilizing Chemiluminescence and Electrochemiluminescence

The core of 3-aminophthalhydrazide monosodium salt's analytical utility lies in its chemiluminescence (CL) and electrochemiluminescence (ECL) reactions. In a typical CL reaction, the luminol (B1675438) anion is oxidized in an alkaline medium, often by hydrogen peroxide, in the presence of a catalyst. This reaction forms an electronically excited intermediate, 3-aminophthalate (B1234034), which emits a characteristic blue light at approximately 425 nm upon decaying to its ground state. nih.govnih.gov The intensity of this light emission is proportional to the concentration of the analyte, which can be the oxidant, a catalyst, or a substance that enhances or inhibits the reaction. researchgate.netlibretexts.org This principle underpins its application in sophisticated analytical systems that require high sensitivity and minimal background interference. researchgate.net

Flow Injection Analysis (FIA) and Capillary Electrophoresis (CE) are powerful separation and analysis techniques that benefit immensely from the high sensitivity of chemiluminescence detection. nih.govresearchgate.net In FIA-CL systems, a sample is injected into a continuously flowing carrier stream, which then merges with a stream of reagents, including 3-aminophthalhydrazide monosodium salt and an oxidant. uobaghdad.edu.iq The resulting reaction occurs in a flow cell positioned before a light detector, such as a photomultiplier tube. nih.gov The transient light signal produced is directly related to the analyte's concentration. researchgate.net This setup allows for rapid and automated analysis with high sample throughput, making it suitable for a wide range of applications. uobaghdad.edu.iqnih.gov

Capillary Electrophoresis, known for its high separation efficiency, can be coupled with CL detection to analyze minute sample volumes. science.gov Analytes separated in the capillary can be mixed with the CL reagent post-capillary to generate a light signal, providing sensitive detection for species that are otherwise difficult to measure. nih.gov

Below is a table summarizing various analytes determined using FIA and CE systems with 3-aminophthalhydrazide monosodium salt-based chemiluminescence.

| Analytical System | Analyte | Role of Analyte | Sample Matrix | Detection Limit |

| FIA-CL | Glucose | Produces H₂O₂ via immobilized glucose oxidase | Blood, Urine | 1 µM nih.gov |

| FIA-CL | Isoniazid | Enhancer | Pharmaceutical Preparations | 0.03 µg/L researchgate.net |

| FIA-CL | Menadione Sodium Bisulfite | Inhibitor/Repressor | Tablets, Injections | 0.01 µg/mL researchgate.net |

| FIA-CL | Ceftezole Sodium | Enhancer | Pharmaceutical Preparations | Not Specified researchgate.net |

| CE-CL | Cephalosporins | Inhibitor | Not Specified | Nanogram levels science.gov |

| CE-CL | Carcinoembryonic antigen (CEA) | Target for aptamer-HRP complex | Not Specified | Not Specified science.gov |

This table provides examples of analytes and is not exhaustive.

High-Performance Liquid Chromatography (HPLC) is a premier separation technique that, when coupled with chemiluminescence detection, offers exceptional selectivity and sensitivity. shsu.eduresearchgate.net In HPLC-CL systems, the analytes are first separated on the chromatographic column. Post-separation, the eluent from the column is mixed with a CL reagent solution containing 3-aminophthalhydrazide monosodium salt. researchgate.net The analyte of interest either catalyzes, enhances, or participates in a reaction that generates light, which is then measured by a detector. shsu.edu

This post-column derivatization approach is particularly valuable for analytes that lack a natural chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence detectors. researchgate.netresearchgate.net The method's high sensitivity stems from the fact that CL is an emission technique with virtually no background noise from an excitation source. researchgate.net For instance, a method for detecting aldehydes involves their derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), separation by HPLC, and subsequent online UV irradiation to produce a hydroperoxide that reacts with luminol to generate a strong CL signal. researchgate.netnih.gov

The table below lists examples of analytes quantified using HPLC-CL with 3-aminophthalhydrazide monosodium salt.

| Analyte Class | Derivatization/Reaction Principle | Sample Matrix | Reported Sensitivity |

| Aldehydes | Derivatization with DNPH, post-column UV irradiation to form hydroperoxides that react with luminol. researchgate.netnih.gov | Oil Samples | Detection limits of 1.5-18.5 nM. researchgate.netnih.gov |

| Lipid Hydroperoxides | Reaction with cytochrome-c to form radicals that oxidize luminol. nih.gov | Biological Media (Plasma) | High sensitivity allowing direct measurements. nih.gov |

| Various Compounds | Online assay combining UV, mass spectrometry, and luminol-potassium ferricyanide (B76249) CL. nih.gov | Medical Samples, Foods | Described as precise, rapid, and sensitive. nih.gov |

This table illustrates the application of HPLC-CL and is not a complete list of all possible analytes.

The exceptional sensitivity of chemiluminescence based on 3-aminophthalhydrazide monosodium salt makes it an ideal tool for environmental analysis, where pollutants often exist at trace or ultra-trace concentrations. tandfonline.comtandfonline.com Many metal ions, such as cobalt, copper, iron, and chromium, can catalyze the luminol-hydrogen peroxide reaction, allowing for their quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. tandfonline.comvacutaineradditives.com The intensity of the emitted light is directly proportional to the concentration of the metal ion catalyst. tandfonline.com

This methodology has been successfully applied to the analysis of various environmental samples, including natural waters, for detecting heavy metal contamination. tandfonline.comvacutaineradditives.com Beyond metals, the system can detect organic pollutants. vacutaineradditives.com In some cases, pollutants are quantified indirectly by their ability to inhibit or suppress a baseline CL signal. shsu.edu The combination of luminol chemiluminescence with other technologies, like spectroscopic or electrochemical methods, can further enhance the accuracy and reliability of water quality monitoring. vacutaineradditives.com

The following table presents detection limits for several environmentally significant analytes using luminol-based CL methods.

| Analyte | Sample Matrix | Method Principle | Detection Limit |

| Chromium(III) | Natural Water | Catalysis of luminol-H₂O₂ reaction | 0.03 µg/L (30 ppt) tandfonline.comtandfonline.com |

| Iron(II) | Natural Water | Catalysis of luminol reaction | 0.005 µg/L (5 ppt) tandfonline.comtandfonline.com |

| Cobalt(II) | Aqueous Solution | Catalysis of luminol reaction | 1 ppb tandfonline.com |

| Copper(II) | Aqueous Solution | Catalysis of luminol reaction | 3 ppb tandfonline.com |

| Heavy Metal Ions (general) | Water | Catalysis of luminol reaction | High sensitivity reported vacutaineradditives.com |

| Organic Pollutants | Water | Reaction with luminol | Qualitative and quantitative analysis possible vacutaineradditives.com |

Detection limits are highly dependent on the specific analytical setup and matrix conditions.

Advanced Biosensing Platforms Based on 3-Aminophthalhydrazide Monosodium Salt

The biocompatibility and reactivity of 3-aminophthalhydrazide monosodium salt with biologically relevant molecules, particularly those involved in oxidative processes, have made it a valuable component in the development of advanced biosensors. researchgate.netmyskinrecipes.com These platforms are used for quantifying markers of disease, monitoring cellular health, and assaying enzyme activity.

Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂), superoxide (B77818) anion (O₂•⁻), and hydroxyl radical (•OH), are highly reactive molecules that, in excess, can lead to cellular damage and are implicated in numerous diseases. mdpi.com 3-Aminophthalhydrazide monosodium salt is a widely used chemiluminescent probe for detecting ROS. myskinrecipes.comnih.gov The reaction between luminol and ROS, often mediated by a catalyst like peroxidase or metal ions, produces light, and the intensity of this luminescence is proportional to the amount of ROS present. nih.govmdpi.com

This principle is the basis for numerous assays designed to measure ROS levels and assess oxidative stress in biological systems. myskinrecipes.comnih.gov For example, H₂O₂, a relatively stable ROS, can be quantified directly through its reaction with luminol. mdpi.compromega.com The sensitivity of these assays allows for the detection of low levels of ROS produced by nonphagocytic cells. nih.gov Enhancers can be added to the system to further increase the signal intensity, improving the quantification of minute ROS concentrations. nih.gov

The table below summarizes the use of luminol-based systems for detecting key oxidative stress markers.

| Analyte / Marker | Detection Principle | System/Enhancer | Application/Significance |

| Hydrogen Peroxide (H₂O₂) | Direct oxidation of luminol, often catalyzed. nih.govmdpi.com | Hemoglobin, Peroxidase | General marker of ROS levels and cellular oxidative stress. promega.comresearchgate.net |

| Superoxide Anion (O₂•⁻) | Leads to luminol oxidation. nih.govnih.gov | Cypridina luciferin (B1168401) analogues (e.g., MCLA) are sometimes used for higher specificity. nih.gov | Detection of a primary ROS involved in inflammatory and pathological processes. |

| Lipid Hydroperoxides | Measured via direct luminescence with luminol-hemin reaction. nih.gov | Hemin (B1673052) | Markers of lipid peroxidation and cell membrane damage. nih.gov |

| Myeloperoxidase (MPO) Activity | MPO catalyzes the oxidation of luminol by H₂O₂. nih.govthermofisher.com | Not Applicable | MPO is an enzyme linked to inflammation and cardiovascular disease. nih.gov |

The specificity for a particular ROS can be challenging, as luminol can react with multiple species. Specific quenchers or scavengers are often used to distinguish between different ROS. researchgate.net

The chemiluminescence of 3-aminophthalhydrazide monosodium salt is extensively used to monitor enzyme activity and metabolic pathways, particularly those that produce or consume an oxidant detectable by luminol. nih.gov A common application is in assays for oxidase enzymes, such as glucose oxidase, which produce hydrogen peroxide (H₂O₂) as a product. nih.gov The H₂O₂ generated by the enzyme then reacts with luminol in a subsequent step, and the resulting light emission provides a quantitative measure of the enzyme's activity. nih.gov

This approach allows for the highly sensitive detection of enzyme activity and can be used to quantify the concentration of the enzyme's substrate (e.g., glucose). nih.gov Beyond single enzymes, luminol-based methods can monitor broader metabolic pathways. nih.gov For instance, they have been employed to directly measure lipid hydroperoxides in biological fluids as an indicator of lipid peroxidation pathways. nih.gov Furthermore, luminol derivative substrates are available for reporter gene assays, where they are used to detect and quantify the expression products of genes for enzymes like alkaline phosphatase and β-galactosidase. nih.gov

The following table provides examples of enzymes and metabolic processes monitored using 3-aminophthalhydrazide monosodium salt.

| Enzyme / Pathway | Principle of Assay | Substrate / Analyte | Application |

| Glucose Oxidase | Measures H₂O₂ produced from the enzymatic oxidation of glucose. nih.gov | β-D-Glucose | Blood and urine glucose monitoring. nih.gov |

| Horseradish Peroxidase (HRP) | HRP acts as a catalyst for the luminol-H₂O₂ reaction. nih.govnih.gov | Hydrogen Peroxide | Used in immunoassays (ELISA) and other biosensing applications. made-in-china.com |

| NADH Oxidase | Measures H₂O₂ produced from the enzymatic oxidation of NADH. promega.com | NADH | Screening for enzyme inhibitors. promega.com |

| Reporter Gene Enzymes (e.g., Alkaline Phosphatase) | Use of luminol derivative substrates that release a light-emitting product upon enzymatic action. nih.gov | Specific enzyme substrates | Quantifying gene expression. nih.gov |

| Lipid Peroxidation Pathways | Direct quantification of lipid hydroperoxides using the luminol-hemin reaction. nih.gov | Lipid Hydroperoxides | Monitoring metabolic stress and disease states. nih.gov |

This table highlights key examples and is not an exhaustive list of all enzymatic and metabolic applications.

Immunoassays and Microarray Technologies for Biomolecular Detection

The sodium salt of 3-aminophthalhydrazide, a luminol derivative, is a cornerstone of modern chemiluminescence-based immunoassays and microarray technologies due to its high sensitivity and low background signal. nih.govmyskinrecipes.com These techniques leverage the specific binding of antibodies and antigens to detect and quantify a wide range of biomolecules. nih.gov When 3-aminophthalhydrazide monosodium salt is used as a label, its reaction in the presence of an oxidizing agent and a catalyst produces a light emission that can be measured to determine the concentration of the target analyte. nih.govnih.gov

Enzyme-labeled immunoassays, in particular, frequently employ this compound. nih.gov In these systems, an enzyme such as horseradish peroxidase (HRP) is conjugated to an antibody or antigen. creative-diagnostics.commdpi.com The enzyme then catalyzes the chemiluminescent reaction of the luminol salt, amplifying the signal and enabling the detection of very low concentrations of the target molecule. nih.govcreative-diagnostics.com This approach has been successfully applied to the quantification of various biomolecules, including proteins, DNA, and hormones. nih.govresearchgate.net

Microarray technologies also benefit from the high sensitivity of detection afforded by 3-aminophthalhydrazide monosodium salt. mdpi.comnih.gov In a microarray, a large number of probes are immobilized on a solid support, allowing for the simultaneous analysis of multiple analytes in a single sample. nih.gov Chemiluminescence detection, often involving luminol-based substrates, provides the necessary sensitivity to detect the binding of target molecules to the arrayed probes. mdpi.com

Detailed Research Findings in Immunoassays and Microarrays

| Application | Analyte | Detection Principle | Key Findings |

| Immunoassay | Steroids | Isoluminol derivative label | Detection limits approaching 10^-17 moles have been achieved. nih.gov |

| Immunoassay | Various antigens | Acridinium ester label | Detection limits are comparable to those achieved with isoluminol derivatives. nih.gov |

| Enzyme-labeled Immunoassay | Estrone and Testosterone | Enhanced luminol detection with HRP | Successful quantification via biotinylated steroid and HRP-avidin conjugate. nih.gov |

| Immuno-biochip | Human IgG | Chemiluminescent competitive assay | Detection limit of 25 pg of free antigen was achieved. nih.gov |

| DNA-sensitive biochip | Biotin-labeled sequence | Chemiluminescent detection | Capable of detecting 5x10^8 molecules. nih.gov |

Single-Cell Analysis using Electrochemiluminescence Microscopy

Electrochemiluminescence (ECL) microscopy has emerged as a powerful tool for the analysis of individual cells, offering high sensitivity and spatiotemporal resolution. mdpi.comnih.govresearchgate.net The sodium salt of 3-aminophthalhydrazide is a key reagent in many ECL-based single-cell analysis applications. nih.govmdpi.com In this technique, an electrochemical reaction at an electrode surface generates light, allowing for the imaging and quantification of analytes at the single-cell level. mdpi.commdpi.com

One of the significant advantages of using luminol-based ECL for single-cell analysis is the ability to perform measurements with minimal perturbation to the living cell. nih.gov For instance, researchers have developed methods to measure active membrane cholesterol in single living cells by coupling the enzymatic reaction of cholesterol oxidase, which produces hydrogen peroxide, with the ECL reaction of luminol. nih.govmdpi.com The intensity of the emitted light directly correlates with the amount of active cholesterol in the cell membrane, providing insights into cellular heterogeneity. nih.gov

ECL microscopy can be performed in different modes. "Positive ECL" involves labeling specific cellular components with an ECL luminophore, resulting in a light-emitting object against a dark background. nih.gov In contrast, "shadow label-free ECL" or "negative ECL" occurs when a non-emissive object, such as a cell, blocks the ECL reaction occurring in the surrounding solution, creating a dark silhouette. mdpi.comnih.gov This bimodal approach allows for the simultaneous imaging of cell morphology and the distribution of specific labeled molecules. nih.gov

Detailed Research Findings in Single-Cell ECL Microscopy

| Application | Analyte/Process | ECL System | Key Findings |

| Single-Cell Analysis | Active membrane cholesterol | Luminol-hydrogen peroxide | Developed a parallel measurement technique for single living cells with high throughput and a low detection limit. nih.gov |

| Single-Cell Analysis | Membrane cholesterol and sphingomyelin | Luminol-based ECL | Simultaneous determination in a single cell, providing data on their dynamic relationship. mdpi.com |

| Single-Cell Imaging | Cell morphology | Negative ECL with Ru(bpy)₃²⁺/TPrA | Demonstrated morphological analysis of living MCF-7 cells under external stimulation. mdpi.com |

| Bimodal ECL Imaging | Cell morphology and labeled membrane components | [Ru(bpy)₃]²⁺ (positive ECL) and [Ir(sppy)₃]³⁻ (shadow ECL) | Enabled simultaneous imaging of cell-cell contacts during mitosis and differential diffusion across permeabilized membranes. nih.gov |

| Single-Cell Analysis | Hydrogen peroxide efflux | Luminol ECL imaging | Visible detection of hydrogen peroxide as low as 10 μM and determination of its efflux from cells. nih.gov |

Development of "Turn-On" and "Turn-Off" Chemiluminescent Probes for Specific Analytes

The development of "turn-on" and "turn-off" chemiluminescent and fluorescent probes represents a significant advancement in the selective detection of specific analytes. These probes are designed to either initiate or quench their light emission upon interaction with the target molecule. nih.govnih.gov While much of the research in this area has focused on fluorescence, the principles are applicable to chemiluminescent systems involving luminol and its derivatives.

A "turn-on" probe is initially non-luminescent or weakly luminescent and exhibits a significant increase in light emission in the presence of the analyte. mdpi.comnih.gov Conversely, a "turn-off" probe is initially luminescent, and its emission is quenched or significantly reduced upon binding to the target. nih.govscience.gov This analyte-dependent light-switching mechanism provides high selectivity and sensitivity for detection.

For example, a novel "turn-on" fluorescent sensor for sulfur mustard was developed using luminol as both the receptor and the signaling element. nih.gov In this system, the interaction with sulfur mustard triggered a visible green fluorescence. nih.gov In the context of chemiluminescence, similar strategies can be envisioned where the analyte catalyzes or inhibits the light-producing reaction of 3-aminophthalhydrazide monosodium salt. The development of such probes holds great promise for applications in environmental monitoring, clinical diagnostics, and the detection of chemical warfare agents.

Detailed Research Findings on "Turn-On" and "Turn-Off" Probes

| Probe Type | Target Analyte | Sensing Mechanism | Key Findings |

| "Turn-On" Fluorescent Probe | Sulfur Mustard | Luminol as receptor and signaling element in an ionic liquid medium. | Enabled room-temperature, naked-eye detection of sulfur mustard with high selectivity and a detection limit of 6 ppm. nih.gov |

| "Turn-On" and "Turn-Off" Fluorescent Probes | Carbon Monoxide | Palladium-catalyzed azidocarbonylation reaction. | Rationally designed water-soluble probes for the selective monitoring of carbon monoxide and carboxyhemoglobin in blood. nih.gov |

| "Turn-On" Fluorescent Substrate | Horseradish Peroxidase (HRP) | Dihydrofluorescein derivative that fluoresces upon oxidation by HRP. | Exhibited excellent sensitivity for HRP detection and was successfully used in a fluorescence ELISA. mdpi.comresearchgate.net |

| "Turn-Off" Sensing Probe | Hemin | Based on fluorescent gold nanoclusters. | A sensitive method for the detection of hemin. researchgate.net |

Multi-Signal Output Strategies in Electrochemiluminescence Analysis

Potential-Resolved Electrochemiluminescence for Ratiometric and Multiplex Detection

Potential-resolved electrochemiluminescence (ECL) is an advanced analytical strategy that enables the simultaneous detection of multiple analytes in a single sample by differentiating their ECL signals based on the applied electrode potential. deakin.edu.aunih.gov This technique offers significant advantages, including improved sample throughput, reduced assay time, and the ability to perform ratiometric and multiplexed measurements. nih.govrsc.org

In a potential-resolved ECL system, different luminophores are chosen that emit light at distinct electrode potentials. deakin.edu.auresearchgate.net By sweeping the potential, the ECL signals from each luminophore can be sequentially generated and detected. This allows for the individual quantification of multiple target molecules, each associated with a specific luminophore. acs.orgnih.gov

Ratiometric ECL detection, a powerful application of this strategy, involves using two different ECL signals—one from a target-responsive probe and another from a reference probe. nih.gov The ratio of the two signals is used for quantification, which effectively self-calibrates the measurement and minimizes the influence of environmental fluctuations and instrumental variations, thereby improving accuracy and reliability. nih.gov This approach has been successfully employed in various biosensing applications.

Detailed Research Findings in Potential-Resolved ECL

| Application | Analytes | Luminophores/Probes | Key Findings |

| Multiplex Immunoassay | Carcinoembryonic antigen (CEA), alpha-fetoprotein (AFP), beta-human chorionic gonadotropin (β-HCG) | Novel ruthenium(II) and iridium(III) complexes | Demonstrated simultaneous recognition of three antigens in a single run using potential and spectrum dual-resolved ECL. acs.orgnih.gov |

| Multiplex Bladder Cancer Marker Detection | NUMA1 and CFHR1 | Ru-MOF@AuNPs and AuAgNCs as signal reporters | Developed a novel ECL immunosensor yielding well-separated signals for simultaneous determination. rsc.org |

| Multiplex miRNA Detection | miRNA-205 and miRNA-21 | Polyethyleneimine functionalized perylene (B46583) derivatives (PTC-PEI) and luminol functionalized gold nanoparticles (Lu-Au NPs) | Achieved single-step synchronous detection of dual biomarkers with high sensitivity. researchgate.net |

| Ratiometric Zearalenone (ZEN) Analysis | Zearalenone | ABEI and GSH | An enzyme-labeling amplification strategy significantly amplified the potential-resolved ECL signal for sensitive and reliable ZEN analysis. nih.gov |

Integration of 3-Aminophthalhydrazide Systems in Biochips and Microarrays

The integration of 3-aminophthalhydrazide monosodium salt-based detection systems into biochips and microarrays has led to the development of powerful, miniaturized platforms for high-throughput analysis. nih.govnih.gov These devices combine the high sensitivity of chemiluminescence and electrochemiluminescence with the parallelism of microarray technology, enabling the simultaneous detection of numerous analytes from a small sample volume. mdpi.comnih.gov

In these systems, bioactive molecules such as enzymes, antibodies, or DNA probes are immobilized in an array format on the surface of a chip, often an electrode. nih.govnih.gov The chip is then exposed to the sample, and the binding of target analytes is detected via the chemiluminescent or ECL reaction of the luminol derivative. For instance, enzyme biochips have been designed for the detection of various metabolites by immobilizing specific oxidases. The hydrogen peroxide produced by the enzymatic reaction then triggers the ECL of luminol, allowing for quantification. nih.gov

Similarly, immuno-biochips and DNA-sensitive biochips have been developed for the detection of proteins and nucleic acid sequences, respectively. nih.gov These platforms often employ flow-based systems to automate reagent delivery and washing steps, simplifying the assay procedure and improving reproducibility. mdpi.com The ability to integrate multiple analytical steps on a single chip makes these devices highly valuable for applications in clinical diagnostics, drug discovery, and environmental monitoring. nih.gov

Detailed Research Findings on Integrated Biochips and Microarrays

| Biochip/Microarray Type | Target Analytes | Detection Principle | Key Findings |

| Enzyme Biochip | Choline (B1196258), glucose, glutamate, lactate, lysine, urate | ECL detection of H₂O₂ produced by corresponding oxidases with luminol-immobilized beads. | Achieved low micromolar detection limits with a wide dynamic range. nih.gov |

| Immuno-Biochip | Human IgG | Chemiluminescent competitive assay using peroxidase-labeled streptavidin. | Realized a detection limit of 25 pg for the free antigen. nih.gov |

| DNA-Sensitive Biochip | Biotin-labeled DNA sequence | Chemiluminescent detection using peroxidase-labeled streptavidin. | Enabled the detection of 5x10⁸ molecules. nih.gov |

| Flow-Based CL Microarray | Bacteria (E. coli, Enterococcus) | Affinity binder capture followed by HRP-streptavidin and luminol/H₂O₂ chemiluminescence. | Established a screening platform for affinity binders to capture and elute bacteria. mdpi.com |

Future Perspectives and Emerging Research Directions for 3 Aminophthalhydrazide Monosodium Salt

Innovation in 3-Aminophthalhydrazide Derivative Design

A primary focus of current research is the rational design of new luminophores based on the 3-aminophthalhydrazide scaffold. The goal is to fine-tune the molecule's photophysical properties, enhancing its performance for specific applications by improving quantum yield, shifting emission wavelengths, and enabling functionality under diverse chemical conditions.

Development of Novel Luminophores Operating Under Neutral pH Conditions

A significant limitation of traditional luminol (B1675438) chemiluminescence is its reliance on highly alkaline conditions (typically pH > 9) to achieve efficient light emission. This requirement restricts its use in biological systems, which operate at or near neutral pH. Consequently, a major research thrust is the development of 3-aminophthalhydrazide derivatives that can luminesce effectively in a neutral pH environment.